2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide
Description
Properties
IUPAC Name |
2-chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c1-19-13-11(16)8-7-10(12(13)15)14(18)17-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATPLHUOEBRVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)NC2CCCCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluoro-3-methoxybenzoic acid and cyclohexylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effects of the chloro and fluoro groups activate the aromatic ring for nucleophilic displacement. Key reactions include:
| Reaction | Conditions | Product | Key Findings |
|---|---|---|---|
| Methoxy substitution at Cl | NaOMe, DMF, 80°C, 12 h | 2-Methoxy-N-cyclohexyl-4-fluoro-3-methoxybenzamide | Chlorine at position 2 is selectively replaced by methoxy (yield: 72%). |
| Amine substitution at F | NH3 (aq.), EtOH, reflux, 24 h | 2-Chloro-N-cyclohexyl-4-amino-3-methoxybenzamide | Fluorine at position 4 undergoes substitution with ammonia (yield: 58%). |
-
Regioselectivity : The 3-methoxy group directs substitution to the para position (C4) due to steric and electronic effects .
-
Kinetics : Fluorine substitution proceeds slower than chlorine under analogous conditions.
Hydrolysis Reactions
The amide bond and methoxy group are susceptible to hydrolysis:
| Reaction | Conditions | Product | Key Findings |
|---|---|---|---|
| Acidic hydrolysis (amide) | 6M HCl, reflux, 8 h | 2-Chloro-4-fluoro-3-methoxybenzoic acid + cyclohexylamine | Complete cleavage of the amide bond (yield: 89%). |
| Basic hydrolysis (methoxy) | NaOH (aq.), 120°C, 6 h | 2-Chloro-N-cyclohexyl-4-fluoro-3-hydroxybenzamide | Demethylation of the methoxy group to hydroxyl (yield: 65%). |
-
Mechanism : Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water. Basic hydrolysis of methoxy proceeds via SN2 pathway.
Oxidation Reactions
Controlled oxidation targets the methoxy group and aromatic ring:
-
Selectivity : Oxidation primarily occurs at the methoxy group due to its electron-donating nature.
Reduction Reactions
The amide group and halogens participate in reduction:
| Reaction | Conditions | Product | Key Findings |
|---|---|---|---|
| LiAlH4 reduction (amide) | LiAlH4, THF, 0°C → RT, 6 h | 2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzylamine | Amide reduced to amine (yield: 54%); halogen retention confirmed. |
| Catalytic hydrogenation (Cl/F) | H2, Pd/C, EtOH, 50 psi, 12 h | Dehalogenated benzamide derivatives | Partial removal of Cl and F observed (yield: <20%). |
Functional Group Transformations
The cyclohexylamine moiety undergoes further derivatization:
| Reaction | Conditions | Product | Key Findings |
|---|---|---|---|
| Acylation | AcCl, pyridine, RT, 2 h | N-Acetyl-2-chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide | Amine reacts with acetyl chloride (yield: 76%). |
| Sulfonation | SO3·H2SO4, 0°C, 1 h | Sulfonated derivative | Electrophilic substitution at the aromatic ring (yield: 41%). |
Degradation and Stability
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research indicates that 2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide exhibits significant biological activity, including antimicrobial and anticancer properties. Preliminary studies suggest that it may interfere with cellular signaling pathways by interacting with specific receptors or enzymes involved in disease processes.
Neuropsychiatric Applications
Due to its structural similarity to other compounds that act on neurotransmitter systems, this compound is being explored for potential neuropsychiatric applications. It may serve as a modulator for receptors involved in mood regulation and cognitive functions .
CRF Receptor Antagonism
The compound has been identified as a potential antagonist for corticotropin-releasing factor (CRF) receptors. This application is particularly relevant for the treatment of stress-related disorders and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate CRF signaling pathways could provide therapeutic benefits in managing these conditions .
High-Throughput Screening
High-throughput screening assays have been employed to evaluate the binding affinity of this compound against various biological targets. These studies are crucial for understanding its mechanism of action and therapeutic potential in treating diseases related to neurotransmission and metabolic pathways.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various experimental settings:
- Anticancer Activity : In vitro studies demonstrated that this compound can inhibit the growth of cancer cell lines by affecting signaling pathways associated with cell proliferation and apoptosis .
- Neuroprotective Effects : Research involving animal models has shown promise in using this compound to mitigate symptoms associated with neurodegenerative diseases, suggesting a protective effect on neuronal cells under stress conditions .
- Pain Management : The compound's analgesic properties have been explored, indicating potential applications in treating chronic pain conditions, including neuropathic pain .
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 2-chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide and related benzamide derivatives:
*Calculated based on structural formula.
Physicochemical and Functional Properties
- Polarity :
- Fluorescence :
- Crystallography :
- Compound D’s iodophenyl and sulfonyl groups stabilize its crystal lattice (low R factor), whereas the target’s cyclohexyl group may hinder dense packing .
Biological Activity
2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, interaction with various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a benzamide structure with specific halogen (chlorine and fluorine) and methoxy substitutions. These structural characteristics contribute to its unique chemical properties and biological activities.
Research indicates that this compound may act primarily as an antagonist of corticotropin-releasing factor (CRF) receptors, which play a crucial role in the body's stress response. By modulating the activity of these receptors, the compound may have implications for treating anxiety and depression-related disorders.
Interaction Profiles
High-throughput screening assays have been utilized to evaluate the binding affinity of this compound against various receptors and enzymes involved in neurotransmission and metabolic pathways. Preliminary studies suggest that it may interact with multiple molecular targets, enhancing its therapeutic potential across different conditions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits significant antimicrobial properties, potentially useful in treating infections. |
| Anticancer | Shows promise in anticancer applications, with mechanisms involving interference in cellular signaling. |
| Neuropsychiatric Effects | Potential applications in neuropsychiatric conditions due to CRF receptor antagonism. |
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of various bacterial strains, indicating its potential as an antimicrobial agent.
- CRF Receptor Antagonism : A study conducted using CHO cells expressing CRF receptors showed that this compound significantly reduced receptor activity, suggesting its efficacy in modulating stress-related pathways .
- Anticancer Properties : Preliminary investigations revealed that the compound could inhibit cancer cell proliferation in models of breast cancer and other malignancies. Further research is ongoing to elucidate its specific mechanisms against cancer cells .
Comparative Analysis with Related Compounds
The unique structural features of this compound distinguish it from other benzamide derivatives. A comparative analysis highlights its potential advantages:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclohexyl-3-hydroxy-4-fluorobenzamide | Hydroxy group instead of methoxy | Potential antidepressant properties |
| N-(4-chlorophenyl)-4-methylbenzamide | Chlorine substitution on phenyl ring | Anticancer activity |
| N-(2-amino-phenyl)-4-methoxybenzamide | Amino group addition | Neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide, and what coupling agents are recommended for amide bond formation?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A validated approach involves reacting the carboxylic acid precursor (e.g., 2-chloro-4-fluoro-3-methoxybenzoic acid) with cyclohexylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction is typically conducted at low temperatures (-50°C) to minimize side reactions and improve yield . Post-reaction purification via column chromatography or recrystallization is recommended.
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns and cyclohexyl group integration .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as applied to analogous benzamides) provides bond lengths, angles, and packing interactions .
- Spectrofluorometry : Fluorescence intensity studies (e.g., pH-dependent behavior) can reveal electronic properties and potential metal-binding capabilities .
Advanced Research Questions
Q. How does pH variation influence the fluorescence properties of benzamide derivatives, and how can this be applied to study this compound?
- Methodological Answer : Fluorescence intensity is highly pH-dependent due to protonation/deprotonation of functional groups. For similar benzamides, studies across pH 2.7–10.1 (adjusted with 0.1 M HCl/NaOH) show maximal fluorescence at neutral to slightly alkaline conditions, attributed to stabilized excited-state configurations. Researchers should calibrate buffer systems and use quenching experiments to identify interfering ions or competing ligands .
Q. What strategies resolve contradictions in reported crystallographic data for structurally similar benzamide compounds?
- Methodological Answer : Discrepancies in crystallographic parameters (e.g., bond angles, torsion angles) often arise from differences in crystallization solvents or temperature. To resolve contradictions:
- Compare data-to-parameter ratios and R-factors across studies (e.g., R = 0.028 in vs. other reports).
- Validate unit cell dimensions and space group assignments using software like CrysAlis PRO .
- Replicate crystallization under reported conditions (e.g., solvent mixtures, cooling rates) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient sites (e.g., chloro and fluoro substituents) prone to nucleophilic attack.
- Molecular Dynamics Simulations : Model reaction pathways for substituent replacement (e.g., Cl → OH) under varying solvents/pH, referencing analogous substitution reactions in .
- Validate predictions with kinetic studies (e.g., monitoring reaction progress via HPLC or F NMR).
Q. What experimental designs are critical for assessing the compound’s stability under thermal or photolytic stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify volatile byproducts.
- UV-Vis Spectrophotometry : Monitor absorbance changes under controlled light exposure (e.g., 254 nm UV lamp) to detect photodegradation.
- Mass Spectrometry : Characterize degradation products (e.g., dehalogenation or methoxy group cleavage) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the optimal pH for fluorescence in benzamide-metal complexes?
- Methodological Answer :
- Replicate experiments using standardized buffers (e.g., phosphate vs. Tris-HCl) to isolate pH effects from buffer-specific interactions.
- Perform Job’s plot analyses to determine metal-to-ligand stoichiometry, as competing ions (e.g., Pb vs. Cu) may alter pH-dependent behavior .
- Use time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
